{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
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Overview
Description
The compound you mentioned seems to be a complex organic molecule that contains several functional groups, including a phenyl group, a triazole ring, and a carboxylic acid group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the arrangement of its atoms and the bonds between them . Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure . These properties can include things like melting point, boiling point, solubility, and reactivity .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit enzymes like taq polymerase and telomerase .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in their function . The specific interactions and resulting changes would depend on the nature of the target.
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound may affect pathways related to dna replication and cell division .
Result of Action
Based on the potential targets, it can be inferred that the compound may inhibit dna replication and cell division, potentially leading to cell death .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-25-14-9-12(10-15(26-2)17(14)27-3)18-20-21-19(28-11-16(23)24)22(18)13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIWQADMRAWHEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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